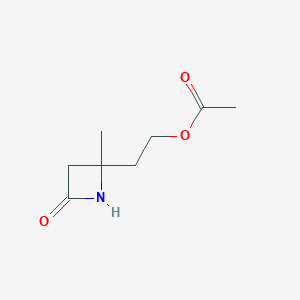
4-(2-Acetoxyethyl)-4-methyl-2-azetidinone
Cat. No. B8319785
M. Wt: 171.19 g/mol
InChI Key: RJBFUJBSAISZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04264621
Procedure details


A solution of 4-(2-acetoxyvinyl)-4-methyl-2-azetidinone (10.0 g) 200 ml ethyl acetate containing 100 mg of 10% Pd/C is hydrogenated on a Parr shaker at 25° C. under 40 psi hydrogen for 15 minutes. The mixture is filtered through a bed of Supercel and washed with additional ethyl acetate. The combined filtrate is evaporated in vacuo to give 4-(2-acetoxyethyl)-4-methyl-2-azetidinone.

Name
4-(2-acetoxyvinyl)-4-methyl-2-azetidinone
Quantity
200 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[H][H].[C:3]([O:6][CH:7]=[CH:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]>[Pd]>[C:3]([O:6][CH2:7][CH2:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through a bed of Supercel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with additional ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate is evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCC1(CC(N1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
